
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-
概要
説明
“2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-” is a chemical compound with the molecular formula C8H13NO3 . It is also known as Levetiracetam Impurity A .
Synthesis Analysis
The synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids can be achieved through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method provides a convenient way to synthesize compounds like “2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)-”.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 . This indicates that the compound has a pyrrolidinyl group attached to a butanoic acid moiety.Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.19 . It is a solid at room temperature . The melting point is reported to be between 156-157°C .科学的研究の応用
Epilepsy Treatment
Levetiracetam acid is primarily recognized for its role in the treatment of epilepsy. It operates through a novel mechanism of action by interacting with the synaptic vesicle protein 2A (SV2A). This interaction contributes to its effectiveness in seizure control and its tolerability as an antiepileptic drug (AED) .
Pain Management
The compound has been reported to reduce pain in conditions such as chronic lumbar radiculopathy. In a study, patients initially received Levetiracetam 500 mg twice a day, which was gradually increased, resulting in a significant reduction in pain .
Neuroprotection
Levetiracetam acid exhibits neuroprotective properties. Its molecular targets involve calcium homeostasis and the GABAergic system, which may contribute to its protective effects on the nervous system, particularly in the context of neurodegenerative diseases .
Anti-inflammatory Properties
Research suggests that Levetiracetam acid has anti-inflammatory properties. These properties are potentially beneficial in reducing inflammation-related damage in neurological conditions .
Antioxidant Effects
The compound also demonstrates antioxidant effects, which can be crucial in combating oxidative stress—a factor implicated in various chronic diseases, including neurological disorders .
Intracellular pH Regulation
Levetiracetam acid is involved in intracellular pH regulation. It plays a role in acid extrusion mechanisms, which are essential for maintaining cellular homeostasis and function .
Sustainable Synthesis
From a pharmaceutical manufacturing perspective, Levetiracetam acid can be synthesized sustainably. A new synthesis method involving enzymatic dynamic kinetic resolution and ruthenium-catalysed ex-cell anodic oxidation has been developed, providing a more eco-friendly production process .
Stability Analysis
In pharmaceutical research, stability-indicating methods are crucial. A stability-indicating HPLC method has been developed for the quantification of Levetiracetam in bulk and oral solutions, ensuring the compound’s stability and efficacy over time .
Safety and Hazards
作用機序
Levetiracetam acid, also known as 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- or (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a novel anticonvulsant agent used to manage various types of seizures stemming from epileptic disorders . This article will delve into the mechanism of action of Levetiracetam acid, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of Levetiracetam acid is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release, which is essential for the proper functioning of the nervous system .
Mode of Action
Levetiracetam acid interacts with SV2A, leading to a change in the function of this protein . This interaction is believed to decrease the release of synaptic vesicles, thereby reducing the transmission of nerve signals . Moreover, Levetiracetam acid has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .
Biochemical Pathways
The interaction of Levetiracetam acid with SV2A affects the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another . By decreasing the release of synaptic vesicles, Levetiracetam acid can reduce the overactivity in the brain that leads to seizures .
Pharmacokinetics
Levetiracetam acid possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions . These characteristics make it a desirable choice over other antiepileptic drugs, which are notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions .
Result of Action
The molecular and cellular effects of Levetiracetam acid’s action include the reduction of seizure activity and the potential for antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties . These effects make Levetiracetam acid a possible multitarget drug with clinical applications beyond epilepsy .
特性
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146081 | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |
CAS RN |
103833-72-3 | |
| Record name | Levetiracetam acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Levetiracetam acid in the context of Levetiracetam drug substance?
A1: Levetiracetam acid is identified as a potential degradation product of Levetiracetam in the research paper []. This means that under certain stress conditions, like exposure to heat, light, or acidic/basic environments, Levetiracetam can degrade into Levetiracetam acid.
Q2: How does the research paper address the presence of Levetiracetam acid in Levetiracetam drug substance?
A2: The study focuses on developing and validating a stability-indicating RP-UPLC method []. This method is specifically designed to separate and quantify Levetiracetam from its related substances, including degradation products like Levetiracetam acid. The successful separation ensures accurate determination of Levetiracetam purity and helps in assessing the stability of the drug substance under various conditions.
Q3: What are the analytical method validation parameters reported for Levetiracetam acid in the research?
A3: The research paper reports the limit of detection (LOD) and limit of quantification (LOQ) for Levetiracetam acid as 0.002% and 0.005% respectively []. These values demonstrate the sensitivity of the developed RP-UPLC method in detecting and quantifying even trace amounts of Levetiracetam acid present in the Levetiracetam drug substance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

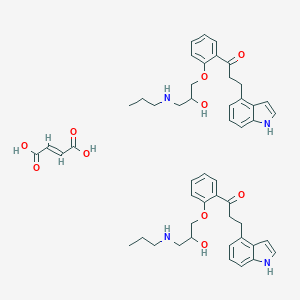
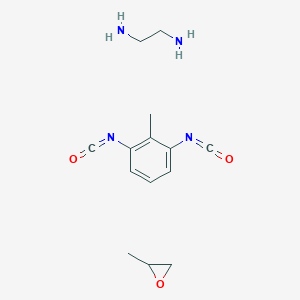


![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
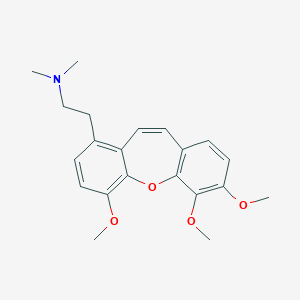
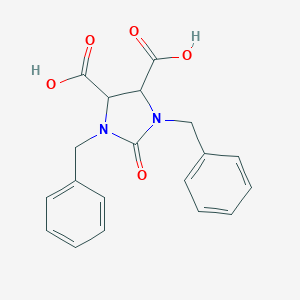
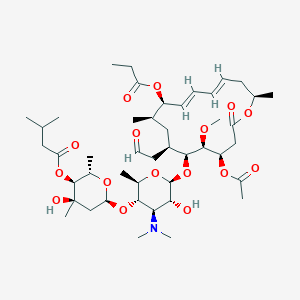

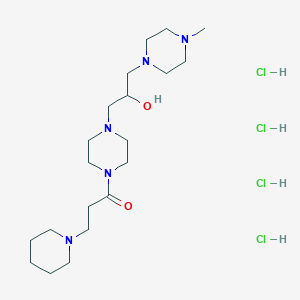
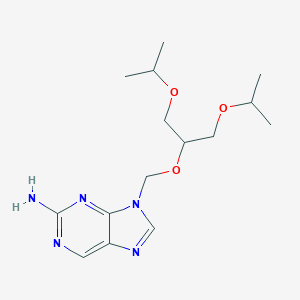

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
